molecular formula C27H24FN3O4S B2673736 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(2-fluorophenyl)piperazine CAS No. 899760-24-8

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(2-fluorophenyl)piperazine

Cat. No.: B2673736
CAS No.: 899760-24-8
M. Wt: 505.56
InChI Key: VNQMAWQRKTUSLM-UHFFFAOYSA-N
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Description

The compound 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(2-fluorophenyl)piperazine features a fused dioxinoquinoline core with a benzenesulfonyl group at position 8 and a 2-fluorophenyl-substituted piperazine at position 3. This structure combines a lipophilic aromatic system with a polar sulfonyl group and a fluorinated piperazine, which may enhance receptor binding and metabolic stability.

Properties

IUPAC Name

8-(benzenesulfonyl)-9-[4-(2-fluorophenyl)piperazin-1-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O4S/c28-21-8-4-5-9-23(21)30-10-12-31(13-11-30)27-20-16-24-25(35-15-14-34-24)17-22(20)29-18-26(27)36(32,33)19-6-2-1-3-7-19/h1-9,16-18H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQMAWQRKTUSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=C(C=NC4=CC5=C(C=C43)OCCO5)S(=O)(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(2-fluorophenyl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the dioxinoquinoline core, followed by the introduction of the benzenesulfonyl group and the fluorophenyl-substituted piperazine ring. Common reagents used in these reactions include sulfonyl chlorides, fluorobenzenes, and piperazine derivatives. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzenesulfonyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions may result in various substituted derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties and potential therapeutic uses, such as targeting specific receptors or enzymes.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(2-fluorophenyl)piperazine exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of its targets.

Comparison with Similar Compounds

Structural Analogues of the Dioxinoquinoline Core

Table 1: Key Structural and Functional Differences in Dioxinoquinoline Derivatives
Compound Name / ID Substituents Key Features Biological Activity Reference
Target Compound 8-benzenesulfonyl, 4-(2-fluorophenyl)piperazine High polarity from sulfonyl group; fluorophenyl enhances π-π stacking Hypothesized CNS or antimicrobial activity (based on piperazine analogs) N/A
8-Benzoyl-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one () 8-benzoyl, 6-(4-fluorobenzyl) Lipophilic benzoyl and fluorobenzyl groups Unknown activity, but similar scaffold used in kinase inhibitors
4-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}-2(1H)-quinolinone () 4-(4-fluorophenyl)piperazine-carbonyl Piperazine linked via carbonyl; fluorophenyl enhances selectivity Potential α-adrenoceptor antagonism (based on SAR in )

Key Observations :

  • Fluorophenyl moieties are common in analogs targeting CNS receptors (e.g., dopamine or α-adrenoceptors) due to their electron-withdrawing effects and metabolic stability .

Piperazine-Substituted Analogues

Key Observations :

  • Halogenated aryl groups (e.g., 2-fluorophenyl, chlorophenyl) enhance binding to hydrophobic pockets in target proteins, as seen in antimicrobial and receptor antagonist activities .
  • Sulfonyl groups (e.g., benzenesulfonyl, ethoxyphenylsulfonyl) improve metabolic stability and solubility, critical for pharmacokinetics .

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